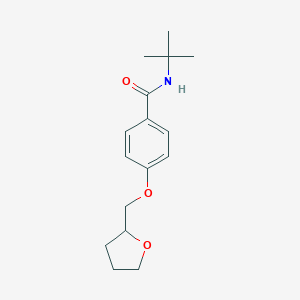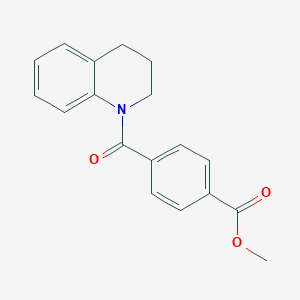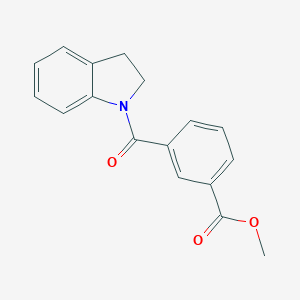![molecular formula C16H17N3OS B250495 N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide, commonly known as ANCCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. ANCCA belongs to the class of compounds known as HDAC inhibitors, which have been found to have anticancer properties.
Mécanisme D'action
ANCCA inhibits the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones. This leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. ANCCA has been found to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage repair.
Biochemical and Physiological Effects:
ANCCA has been found to have a number of biochemical and physiological effects. In cancer cells, ANCCA induces cell cycle arrest, differentiation, and apoptosis. ANCCA also sensitizes cancer cells to chemotherapy and radiation therapy. In addition, ANCCA has been found to have anti-inflammatory effects and to regulate glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
ANCCA has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential as a therapeutic agent. However, ANCCA also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, ANCCA has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are a number of future directions for research on ANCCA. One area of interest is the development of ANCCA analogs with improved solubility and potency. Another area of interest is the study of ANCCA in combination with other therapeutic agents, such as chemotherapy and radiation therapy. Finally, the safety and efficacy of ANCCA in humans needs to be tested in clinical trials.
Méthodes De Synthèse
The synthesis of ANCCA involves the reaction of 3-aminophenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline and thiourea to form ANCCA. The yield of ANCCA is typically around 50%, and the compound can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
ANCCA has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. HDAC inhibitors, including ANCCA, have been found to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. ANCCA has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
Formule moléculaire |
C16H17N3OS |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N-[3-(phenylcarbamothioylamino)phenyl]propanamide |
InChI |
InChI=1S/C16H17N3OS/c1-2-15(20)17-13-9-6-10-14(11-13)19-16(21)18-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,20)(H2,18,19,21) |
Clé InChI |
WONWKIOTYVIPEW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2 |
SMILES canonique |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)


![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)
![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)

![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)